molecular formula C7H12N4 B1645747 2,3,5-Triamino-4,6-dimethylpyridine

2,3,5-Triamino-4,6-dimethylpyridine

Cat. No.: B1645747
M. Wt: 152.2 g/mol
InChI Key: YLKZJIQMRGTMGX-UHFFFAOYSA-N
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Description

2,3,5-Triamino-4,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.2 g/mol

IUPAC Name

4,6-dimethylpyridine-2,3,5-triamine

InChI

InChI=1S/C7H12N4/c1-3-5(8)4(2)11-7(10)6(3)9/h8-9H2,1-2H3,(H2,10,11)

InChI Key

YLKZJIQMRGTMGX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=C1N)N)C)N

Canonical SMILES

CC1=C(C(=NC(=C1N)N)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 500 ml Parr Bottle was charged with 2-amino-4,6-dimethyl-3,5-dinitropyridine (21.2 g, 0.10 mole), 200 ml methanol, methanesulfonic acid (19.2 g, 0.20 mole), and 20. g 5% Pd/charcoal catalyst. The mixture was subjected to hydrogenation at ambient temperature with an initial hydrogen pressure of 5.7 psig. When no further uptake of hydrogen was observed, the mixture was filtered free of catalyst under a nitrogen atmosphere, and methanol removed under vacuum. The bismethanesulfonate salt of 2,3,5-triamino-4,6-dimethylpyridine so obtained was purified by slurrying with dry isopropyl alcohol, filtering under nitrogen, and vacuum drying over P2O5 at 80° - 90° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Pd charcoal
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catalyst
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Synthesis routes and methods II

Procedure details

A 500 ml Parr Bottle was charged with 2-amino-4,6-dimethyl-3,5-dinitropyridine (21.2 g, 0.10 mole), 250 ml absolute ethanol, and 20 g 5% Pd/charcoal catalyst. The mixture was subjected to hydrogenation at ambient temperature with an initial hydrogen pressure of 60 psig. When no further uptake of hydrogen was observed, the mixture was filtered free of catalyst under a nitrogen atmosphere, and concentrated under vacuum to a volume of about 100 ml. The product concentrate was treated, under nitrogen at ice temperature, with a cold solution of hydrogen chloride (0.5 mole) in 85 ml anhydrous isopropyl alcohol. The trihydrochloride salt of 2,3,5-triamino-4,6-dimethylpyridine was obtained after vigorous stirring, filtering under nitrogen, and vacuum drying under high vacuum over P2O5 at 80° - 90° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Pd charcoal
Quantity
20 g
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0.5 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A 500 ml Parr Bottle was charged with 2-amino-4,6-dimethyl-3,5-dinitropyridine (21.2 g, 0.10 mole), 200 ml methanol, methanesulfonic acid (19.2 g, 0.20 mole), and 20.g 5% Pd/charcoal catalyst. The mixture was subjected to hydrogenation at ambient temperature with an initial hydrogen pressure of 5.7 psig. When no further uptake of hydrogen was observed, the mixture was filtered free of catalyst under a nitrogen atmosphere, and methanol removed under vacuum. The bismethanesulfonate salt of 2,3,5-triamino-4,6-dimethylpyridine so obtained was purified by slurrying with dry isopropyl alcohol, filtering under nitrogen, and vacuum drying over P2O5 at 80°-90° C.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
20.g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Pd charcoal
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0 (± 1) mol
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catalyst
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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